molecular formula C12H27P B147548 Tributylphosphine CAS No. 998-40-3

Tributylphosphine

Cat. No. B147548
CAS RN: 998-40-3
M. Wt: 202.32 g/mol
InChI Key: TUQOTMZNTHZOKS-UHFFFAOYSA-N
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Description

Tributylphosphine is a phosphine derivative that has been extensively studied due to its utility in various chemical reactions. It acts as a catalyst, a promoting reagent, and a reactant in different synthetic processes, contributing to the formation of complex organic compounds with potential biological applications .

Synthesis Analysis

The synthesis of tributylphosphine itself is not detailed in the provided papers, but its role in the synthesis of other compounds is well-documented. For instance, it catalyzes the alpha-P addition on activated alkynes to create P-C-P backbones, which are precursors to biologically important bis-phosphonates . Additionally, tributylphosphine has been used to promote the ring-opening of aziridines, leading to anti-bifunctional products , and to catalyze tandem acyl transfer-cyclization reactions for the synthesis of frutinones .

Molecular Structure Analysis

While the molecular structure of tributylphosphine is not the focus of the provided papers, its ability to influence the structure of other compounds is evident. For example, it has been used to synthesize tris(perfluoroalkyl)phosphines, which are of interest as tunable ligands in coordination chemistry . The reaction of tributylphosphine with cadmium dicyclohexyldithiophosphinate has been studied, revealing the crystal and molecular structures of the resulting compounds .

Chemical Reactions Analysis

Tributylphosphine participates in a variety of chemical reactions. It is an effective organocatalyst for conjugate additions of non-nucleophilic N-containing compounds , and it has been utilized in the Mitsunobu reaction to activate poorly reactive nucleophiles . Its role in the reduction of insulin has also been explored, where it leads to the complete reduction and aminoethylation of the protein .

Physical and Chemical Properties Analysis

The physical and chemical properties of tributylphosphine are not explicitly discussed in the provided papers. However, its reactivity and effectiveness as a catalyst or reagent in various chemical environments suggest that it possesses properties that make it a versatile tool in organic synthesis. Its behavior under hydroformylation conditions has been tested, demonstrating its utility in producing isomeric alcohols with high selectivity .

Scientific Research Applications

Promoting Reagent in Ring-Opening Reactions

Tributylphosphine has been identified as an effective promoting reagent for ring-opening reactions of aziridines. It facilitates the production of anti-bifunctional products with good to excellent yield. This process involves tributylphosphine initiating the reaction by attacking the carbon atom of the aziridine ring as a nucleophile (Hou, Fan, & Dai, 2002).

Enhancing Photoluminescence in Nanocrystals

Tributylphosphine has shown utility in improving the surface state of PbSe nanocrystals, enhancing their photoluminescence intensity. This improvement is also observed in PbSe/CdSe core/shell nanocrystals when tributylphosphine is added prior to the synthesis of the CdSe shell (Zhang, Dai, Li, Zou, Wang, & Yu, 2011).

Catalysis in Organic Synthesis

Tributylphosphine acts as a catalyst in various organic synthesis reactions, such as the synthesis of 3-carbethoxy-2,5-disubstituted-3-pyrrolines through [3+2] cycloaddition. This reaction demonstrates high diastereoselectivity and yields, showcasing tributylphosphine's efficiency as a catalyst (Zhu, Henry, & Kwon, 2005).

Metal Extraction

In the extraction of metals, tributylphosphine oxide (TBPO) is used as an extractant for lead(II) and copper(II) from salicylate media. This method allows for the binary separation of these metals from commonly associated elements, as well as their mutual separation (Sonawale, Ghalsasi, & Argekar, 2001).

Organocatalysis in Additions

Tributylphosphine also serves as an effective organocatalyst for conjugate additions of non-nucleophilic N-containing compounds. It helps in expanding the range of useful pKa's of nucleophiles, offering new insights into the reaction mechanism (Gimbert, Moreno-Mañas, Pérez, & Vallribera, 2007).

Safety And Hazards

Tributylphosphine is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . It is also harmful if swallowed .

properties

IUPAC Name

tributylphosphane
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InChI

InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TUQOTMZNTHZOKS-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCP(CCCC)CCCC
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Molecular Formula

C12H27P
Record name TRIBUTYLPHOSPHANE
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DSSTOX Substance ID

DTXSID9046998
Record name Tributylphosphine
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Molecular Weight

202.32 g/mol
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Physical Description

Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Record name Phosphine, tributyl-
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Product Name

Tributylphosphine

CAS RN

998-40-3
Record name TRIBUTYLPHOSPHANE
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Record name Tri-n-butylphosphine
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Record name TRI-N-BUTYLPHOSPHINE
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Synthesis routes and methods I

Procedure details

In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate obtained as in Example 12 (1st step) and a solution of 4.2 g of maleic acid dissolved in 5.0 g of water was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbonate ions being less than 2 ppm, water was distilled off. The residue formed was recrystallized from methyl ethyl ketone to produce 1-1.2 g (94.1% of the theoretical yield, yield of 59.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium monomaleate.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tri-n-butylmethylphosphonium carbonate
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate and 7.9 g of an aqueous solution of 42% HBF4 was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide from the system, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbon dioxide being less than 20 ppm, water was distilled off. The residue formed was recrystallized from a mixture of water and methanol to provide 10.1 g (92.4% of the theoretical yield, yield of 58.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium tetrafluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tri-n-butylmethylphosphonium carbonate
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Reaction Step One

Synthesis routes and methods IV

Procedure details

A 90 liter-autoclave was charged with 9.6 kg (170 mol) butene-1 and 1.75 kg (51 mol) PH3 in the sequential order indicated. Next, the autoclave was heated to 80° C. and the addition of the toluene/ABIN-solution was started. 12 l toluene in which 170 g ABIN (2 mol %, based on PH3) was dissolved was pumped over a period of 2.5 hours into the reactor so that the temperature of the reaction mixture did not exceed 100° C. After a reaction period of 71/2 hours, the whole was allowed to cool and the crude product (18.3 kg) was given into a barrel scavenged with nitrogen.
Quantity
9.6 kg
Type
reactant
Reaction Step One
Name
Quantity
1.75 kg
Type
reactant
Reaction Step One
[Compound]
Name
71
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
18.3 kg
Type
reactant
Reaction Step Three
Quantity
12 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

0.52 kg PH3 and 2.6 kg butene-(1) were reacted as described in Example 7 to give an about 50% solution of tri-n-butyl-phosphine in toluene. Introduced thereinto under slight overpressure were 16.2 kg butene-(1) and 2.82 kg PH3. The whole was heated to about 70° C. and initiator solution was metered thereinto. The exothermal reaction made the temperature increase to 106° C. and the pressure to 23 bars. Altogether 3 l initiator solution was added within 3 hours. The pressure was then found to have dropped to 5 bars (at 120° C.). The whole was allowed to cool, a specimen was taken and analyzed gas-chromatographically. It was an about 67% tributylphosphine solution in toluene, corresponding to a conversion rate of more than 95%, based on butene and PH3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.52 kg
Type
reactant
Reaction Step Two
[Compound]
Name
butene-(1)
Quantity
2.6 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,800
Citations
E Vedejs, NS Bennett, LM Conn, ST Diver… - The Journal of …, 1993 - ACS Publications
Recent findings in our laboratory show that tribu-tylphosphine is a potent catalyst for the acylation of representative alcohols by acetic or benzoic anhydrides. 1 Acylations using excess …
Number of citations: 249 pubs.acs.org
SE Frazier, RP Nielsen, HH Sisler - Inorganic Chemistry, 1964 - ACS Publications
The preparation and characterization of numerous compounds of the formula A2BB'Oe having the ordered perovskite structure have been described in previous publications. 2” 8 Since …
Number of citations: 40 pubs.acs.org
AW Frank, GL Drake Jr - The Journal of Organic Chemistry, 1971 - ACS Publications
… calculated that the ether extract contained 47.2% Vb and 52.8% tributylphosphine. The composition … with the identification of the products of the reaction of I with tributylphosphine, it was …
Number of citations: 18 pubs.acs.org
T Tsunoda, Y Yamamiya, S Itô - Tetrahedron letters, 1993 - Elsevier
The 1,1′-(azodicarbonyl)dipiperidine (ADDP)-tributylphosphine (TBP) system was developed as a new institute of the Mitsunobu reagent. The new system activates nitrogen or carbon …
Number of citations: 332 www.sciencedirect.com
CH Yoder, JC Otter, A Grushow, TF Ganunis… - Journal of …, 1990 - Elsevier
The stoichiometry of the adducts formed by tributylphosphine (TBP) and tributylphosphine oxide (TBPO) with organotin halides in benzene was determined by 31 P NMR spectroscopy …
Number of citations: 12 www.sciencedirect.com
S Yasui, K Shioji, M Tsujimoto, A Ohno - Journal of the Chemical …, 1999 - pubs.rsc.org
… Meanwhile, BP was oxidized to tributylphosphine oxide (BP-O). The increase in the amount … takes place from BP to MV2+ to generate tributylphosphine radical cation BP+, as well as MV…
Number of citations: 35 pubs.rsc.org
CL Chernick, HA Skinner - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Values are reported for the heats of oxidation by hydrogen peroxide (dissolved in methanol) of tripropylphosphine and of tributylphosphine to the phosphine oxides. The heat of …
Number of citations: 25 pubs.rsc.org
UT Rüegg, J Rudinger - Methods in enzymology, 1977 - Elsevier
… In order to study the applicability of the tributylphosphine reduction to general protein … with tributylphosphine to be as follows: 1, Stoichiometric: One mole of tributylphosphine reduces 1 …
Number of citations: 358 www.sciencedirect.com
AV Salin, AV Il'in, RI Faskhutdinov, VI Galkin… - Tetrahedron …, 2018 - Elsevier
The PBu 3 -catalyzed conjugate addition of diphenylphosphine oxide to unsubstituted and substituted electron-deficient alkenes is reported. β-Substituted α,β-unsaturated esters, trans-…
Number of citations: 25 www.sciencedirect.com
E Vedejs, ST Diver - Journal of the American Chemical Society, 1993 - ACS Publications
Nucleophiles as well as bases are known to catalyze the acylation of alcohols by anhydrides. 1· 2 Significant catalysis was therefore anticipated with n-BusP, a weak base in organic …
Number of citations: 432 pubs.acs.org

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